molecular formula C12H8N2O2S B2612764 2-(Benzenesulfonyl)pyridine-4-carbonitrile CAS No. 2119900-03-5

2-(Benzenesulfonyl)pyridine-4-carbonitrile

Cat. No.: B2612764
CAS No.: 2119900-03-5
M. Wt: 244.27
InChI Key: CGWHOVHJXHIOJY-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)pyridine-4-carbonitrile is a sophisticated chemical building block designed for pharmaceutical research and advanced organic synthesis. This compound features two key pharmacophoric elements: a benzenesulfonyl group and a pyridine-4-carbonitrile moiety. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for conferring antimicrobial, antitumor, and anti-tuberculosis activities to drug molecules . The pyridine-4-carbonitrile component significantly enhances the molecule's research value; the nitrile group (CN) is a versatile bioisostere that can act as a hydrogen bond acceptor, mimicking carbonyl groups or other heteroatomic functionalities in drug-target interactions . Its linear geometry allows it to access narrow enzymatic clefts, making it invaluable in the design of enzyme inhibitors such as kinase inhibitors and aromatase inhibitors . Furthermore, the carbonitrile group serves as a versatile synthetic handle, readily undergoing transformations into other valuable functional groups like amidines, amides, and carboxylic acids, thereby accelerating the synthesis of compound libraries for structure-activity relationship (SAR) studies. Researchers can leverage this compound in developing novel therapeutic agents, particularly in projects targeting infectious diseases and oncology. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(benzenesulfonyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c13-9-10-6-7-14-12(8-10)17(15,16)11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWHOVHJXHIOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-chloropyridine-4-carbonitrile+benzenesulfonyl chloridetriethylamineThis compound\text{2-chloropyridine-4-carbonitrile} + \text{benzenesulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 2-chloropyridine-4-carbonitrile+benzenesulfonyl chloridetriethylamine​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Various substituted pyridine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Benzenesulfonyl)pyridine-4-carbonitrile has garnered attention as a versatile building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against specific targets:

  • Enzyme Inhibition : This compound is utilized in the design of inhibitors for various enzymes, including carbonic anhydrases, which are implicated in cancer and bacterial growth. Studies have demonstrated that derivatives of this compound exhibit selective inhibition against carbonic anhydrase IX, with IC50 values ranging from 10.93 to 25.06 nM, showing promising potential for anticancer applications .
  • Antimicrobial Activity : Recent research has highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with significant inhibition rates observed in biofilm formation assays . The compound's derivatives have been shown to disrupt bacterial growth by targeting essential metabolic pathways.

Material Science

In material science, this compound is explored for its unique electronic and optical properties:

  • Development of Novel Materials : The compound serves as a precursor in synthesizing materials that exhibit specific electronic characteristics, which can be tailored for applications in organic electronics and photonics. Its ability to form stable complexes with metal ions also opens avenues for creating sensors and catalysts.

Biological Studies

The compound is extensively used in biological research to investigate protein-ligand interactions:

  • Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to the active sites of target proteins. The benzenesulfonyl group interacts with amino acid residues, while the pyridine ring facilitates π-π interactions with aromatic residues in enzymes. This dual interaction enhances the specificity and potency of the compound as an inhibitor.

Synthetic Routes

The synthesis of this compound typically involves:

  • Reagents and Conditions : The reaction between 2-chloropyridine-4-carbonitrile and benzenesulfonyl chloride is conducted in the presence of triethylamine as a base, using dichloromethane as a solvent at room temperature. This method yields high purity and good yields of the desired product.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound induced apoptosis in breast cancer cell lines (MDA-MB-231), showcasing its potential as a therapeutic agent .
  • Antimicrobial Evaluation : Research indicated that certain derivatives exhibited over 80% inhibition against biofilm formation in S. aureus, suggesting their utility in developing new antimicrobial therapies .
  • Carbonic Anhydrase Inhibition : Investigations into new benzenesulfonamide derivatives revealed their selectivity for carbonic anhydrase IX over other isoforms, indicating a targeted approach towards cancer treatment .

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The benzenesulfonyl group can interact with amino acid residues in the enzyme’s active site, while the pyridine ring can form π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 2-(Benzenesulfonyl)pyridine-4-carbonitrile with structurally related compounds from the evidence:

Compound Name (CAS/Reference) Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Reported Applications/Properties
This compound Pyridine Benzenesulfonyl (2), CN (4) C₁₂H₈N₂O₂S 244.27 Sulfonyl (EWG), CN (polar) Not explicitly reported in evidence
11v () Pyrazolo[3,4-d]pyrimidine Pyridine-4-CN, Trifluoromethyl, amino C₁₉H₁₄F₃N₇ 397.35 CN (4), CF₃ (electron-withdrawing) Dual adenosine A₂A/A₁ receptor antagonist
2-[(4-Bromophenyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile () Pyridine Sulfanyl (2), Cl (6), Br (4) C₁₈H₁₀BrClN₂S 401.71 Sulfanyl (S-), halogen substituents No biological data provided
2-Amino-4-(propylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile () Pyrimidine Sulfanyl (4), CN (5), Thienyl (6) C₁₂H₁₂N₄S₂ 276.38 Sulfanyl (S-), amino, thiophene Not reported
Key Observations:

Substituent Type and Position :

  • Sulfonyl vs. Sulfanyl : The benzenesulfonyl group in the target compound is a stronger electron-withdrawing group compared to sulfanyl (S-) substituents in and . This may increase electrophilicity at the CN group, enhancing reactivity in nucleophilic substitutions .
  • Position of CN : Pyridine-4-carbonitriles (e.g., 11v ) differ from pyridine-3-carbonitriles () in electronic distribution and steric effects, which could impact molecular interactions.

Biological Activity

2-(Benzenesulfonyl)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile functional group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances binding affinity to proteins, while the carbonitrile group may facilitate hydrogen bonding, thus influencing enzyme activity or receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
  • Antiviral Activity : Potential efficacy against viruses such as SARS-CoV-2.
  • Enzyme Inhibition : Shows selective inhibition against carbonic anhydrases, particularly CA IX.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesIC50 Values (nM)Reference
AntimicrobialS. aureus, E. coli15.625 - 62.5
AntiviralSARS-CoV-293% inhibition
Enzyme InhibitionCarbonic Anhydrase IX10.93 - 25.06

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine compounds, including this compound, displayed potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard microbiological assays, revealing varying degrees of inhibition across different strains.
  • Antiviral Activity : In vitro studies indicated that the compound exhibits antiviral properties against SARS-CoV-2, with significant inhibition rates at specific concentrations. This positions it as a candidate for further development in antiviral therapy.
  • Enzyme Inhibition Studies : Research focusing on the inhibition of carbonic anhydrases showed that the compound selectively inhibited CA IX with an IC50 value significantly lower than that for CA II, suggesting potential applications in cancer therapy where CA IX is overexpressed.

Table 2: Case Study Results

Study FocusFindingsReference
AntimicrobialEffective against S. aureus and E. coli
AntiviralHigh activity against SARS-CoV-2
Enzyme InhibitionSelective inhibition of CA IX

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Benzenesulfonyl)pyridine-4-carbonitrile, and how can purity be confirmed?

  • Answer : Synthesis typically involves sulfonylation of pyridine-4-carbonitrile derivatives using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Post-reaction purification via recrystallization or column chromatography is critical. Purity can be confirmed using melting point analysis, IR spectroscopy (to verify sulfonyl and nitrile groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹, nitrile C≡N ~2240 cm⁻¹).
  • NMR Spectroscopy : 1^1H NMR to resolve aromatic protons and substituent effects; 13^13C NMR to confirm nitrile and sulfonyl carbon environments.
  • HRMS : Validate molecular formula and isotopic patterns. Cross-referencing with calculated values ensures structural accuracy .

Q. How can the crystal structure of this compound be determined and validated?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, ensuring proper treatment of hydrogen atoms and thermal displacement parameters. Validation tools like PLATON or checkCIF should be employed to assess geometric anomalies, R-factor discrepancies, and twinning risks. Reports from and highlight the importance of iterative refinement cycles and solvent masking (e.g., SQUEEZE) for disordered regions .

Advanced Research Questions

Q. How does the benzenesulfonyl group influence the compound’s electronic properties and reactivity?

  • Answer : The benzenesulfonyl moiety is electron-withdrawing, polarizing the pyridine ring and directing electrophilic substitution to meta/para positions. Computational methods (e.g., DFT calculations) can model frontier molecular orbitals (FMOs) to predict reactivity. Experimental validation via Hammett substituent constants or kinetic studies under varying conditions (e.g., pH, temperature) may further elucidate electronic effects .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • Answer :

  • Crystallography : For ambiguous electron density, test for twinning using ROTAX in PLATON. For solvent disorder, apply SQUEEZE or omit problematic regions .
  • Spectroscopy : If NMR signals overlap, use 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve dynamic effects. Compare experimental IR peaks with computed spectra (e.g., Gaussian) .

Q. What challenges arise in synthesizing derivatives with bulky substituents, and how can they be mitigated?

  • Answer : Steric hindrance from substituents (e.g., ortho-aryl groups) may reduce reaction yields. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Transition metal catalysis (e.g., Pd-mediated cross-coupling) for regioselective functionalization.
  • Protecting groups (e.g., Boc for amines) to prevent side reactions. demonstrates these approaches in analogous quinoline-carbonitrile systems .

Q. How can tautomeric or conformational equilibria be analyzed in solution or solid-state?

  • Answer :

  • Solution : Variable-temperature 1^1H NMR to monitor proton exchange rates (e.g., keto-enol tautomerism).
  • Solid-State : SC-XRD to identify dominant conformers. Pair with DFT geometry optimization to compare energy barriers between tautomers .

Methodological Notes

  • Computational Tools : Gaussian (DFT), Mercury (crystal visualization), and MestReNova (NMR analysis) are recommended.
  • Ethical Compliance : Adhere to institutional guidelines for synthetic waste disposal and safety protocols (e.g., nitrile handling).

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